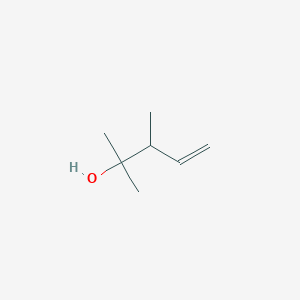

2,3-Dimethyl-4-penten-2-ol

説明

Structure

2D Structure

特性

CAS番号 |

19781-52-3 |

|---|---|

分子式 |

C7H14O |

分子量 |

114.19 g/mol |

IUPAC名 |

(E)-2,3-dimethylpent-3-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-5-6(2)7(3,4)8/h5,8H,1-4H3/b6-5+ |

InChIキー |

PGCNLWGJQKSWAP-AATRIKPKSA-N |

異性体SMILES |

C/C=C(\C)/C(C)(C)O |

正規SMILES |

CC(C=C)C(C)(C)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies for 2,3 Dimethyl 4 Penten 2 Ol

Established Reaction Pathways

Grignard Reaction Approaches

A primary and effective method for the synthesis of tertiary alcohols like 2,3-dimethyl-4-penten-2-ol is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone or aldehyde.

The synthesis can be initiated by the reaction of methylmagnesium bromide (CH₃MgBr) with trans-3-penten-2-one. In this process, the highly nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. The reaction of trans-3-penten-2-one with methylmagnesium bromide has been studied to understand the effects on reaction rates and product distribution. harvard.edu

Following the nucleophilic addition, an intermediate magnesium alkoxide is formed. This intermediate is then subjected to an aqueous acid workup, often referred to as acid quenching. researchgate.net A dilute acid, such as saturated ammonium (B1175870) chloride solution or dilute hydrochloric acid, is added to the reaction mixture. This step protonates the alkoxide, yielding the final product, this compound, and magnesium salts, which can be removed by extraction. google.comnih.gov

| Reactant 1 | Reactant 2 | Product |

| Methylmagnesium Bromide | 3-Penten-2-one | This compound |

Acid-Catalyzed Hydration Strategies

Another significant pathway for synthesizing this compound is the acid-catalyzed hydration of an appropriate alkene. This electrophilic addition reaction involves the addition of water across the double bond of an alkene in the presence of an acid catalyst. pressbooks.publibretexts.org

The hydration of 2,3-dimethyl-1,3-pentadiene (B75545) with dilute sulfuric acid can yield this compound. The reaction proceeds via the protonation of one of the double bonds to form a more stable carbocation intermediate, following Markovnikov's rule. pressbooks.publibretexts.org Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the tertiary alcohol.

Control of reaction conditions is crucial for achieving high selectivity and minimizing the formation of byproducts. The acid-catalyzed hydration is typically carried out using a dilute solution of sulfuric acid (H₂SO₄), with catalytic concentrations ranging from 0.5 to 2 mol%. The reaction temperature is generally maintained between 60–80°C. These conditions facilitate the hydration process while mitigating side reactions.

| Alkene | Catalyst | Temperature Range | Catalyst Concentration | Product |

| 2,3-Dimethyl-1,3-pentadiene | Sulfuric Acid (H₂SO₄) | 60–80°C | 0.5–2 mol% | This compound |

Three-Step Mechanism of Acid-Catalyzed Hydration

The acid-catalyzed hydration of an alkene is a fundamental reaction in organic chemistry that results in the formation of an alcohol. pressbooks.pub This process involves the addition of a water molecule across the double bond of an alkene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). pressbooks.pubmasterorganicchemistry.com For the synthesis of this compound, the precursor alkene is 2,3-dimethyl-1,3-butadiene (B165502). The reaction proceeds through a three-step mechanism involving a carbocation intermediate. pressbooks.pubdoubtnut.compearson.com

The initial and rate-determining step in the acid-catalyzed hydration of an alkene is the protonation of the double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water. pressbooks.pubmasterorganicchemistry.com The π electrons of the alkene act as a nucleophile, attacking a proton from the hydronium ion. pressbooks.pub In the case of a conjugated diene like 2,3-dimethyl-1,3-butadiene, protonation occurs at one of the terminal carbons (C1 or C4) to form the most stable carbocation possible. masterorganicchemistry.com

Protonation of 2,3-dimethyl-1,3-butadiene at the C1 position leads to a resonance-stabilized allylic carbocation. The positive charge is delocalized between the tertiary carbon (C2) and the secondary carbon (C4). The tertiary carbocation is more stable and therefore the major contributor to the resonance hybrid. masterorganicchemistry.comyoutube.com This high stability of the tertiary carbocation intermediate favors its formation. quora.com

Reaction Step 1: Protonation

In the second step, the carbocation formed acts as an electrophile and is rapidly attacked by a water molecule, which is the nucleophile. doubtnut.compearson.comchemguide.co.uk The water molecule uses one of its lone pairs of electrons to form a new carbon-oxygen bond. chemguide.co.uk The attack occurs at the most electrophilic carbon atom of the resonance-stabilized carbocation, which is the tertiary carbon, leading to the formation of a protonated alcohol, also known as an oxonium ion. pressbooks.pubchemguide.co.uk

Reaction Step 2: Nucleophilic Attack

The final step of the mechanism is the deprotonation of the oxonium ion. doubtnut.comtardigrade.in A water molecule acts as a base, abstracting a proton from the positively charged oxygen atom. chemguide.co.uk This step regenerates the acid catalyst (in the form of H₃O⁺) and yields the final product, the tertiary alcohol this compound. chemguide.co.ukwikipedia.org

Reaction Step 3: Deprotonation

Hydroformylation-Hydrogenation Tandem Processes

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes from alkenes. rsc.orgresearchgate.net This process can be adapted for conjugated dienes like 2,3-dimethyl-1,3-butadiene. A subsequent hydrogenation step converts the resulting aldehyde into the desired alcohol, this compound.

Reaction of 2,3-Dimethyl-1,3-butadiene with Syngas

The hydroformylation reaction involves treating the substrate with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas or syngas. rsc.org When 2,3-dimethyl-1,3-butadiene is subjected to hydroformylation conditions, a formyl group (-CHO) and a hydrogen atom are added across one of the double bonds. acs.org Research has shown that under specific conditions, this reaction can selectively produce 3,4-dimethylvaleraldehyde. acs.org The subsequent step in the tandem process would be the hydrogenation of this aldehyde to yield this compound.

The table below summarizes the conditions and outcomes of the hydroformylation of 2,3-dimethyl-1,3-butadiene as reported in a specific study. acs.org

| Parameter | Value |

| Substrate | 2,3-Dimethyl-1,3-butadiene |

| Catalyst | Dicobalt octacarbonyl |

| Pressure | 5000 p.s.i. |

| Temperature | 145-175°C |

| Product | 3,4-Dimethylvaleraldehyde |

| Yield | 43% |

| Data sourced from a study on the hydroformylation of conjugated dienes. acs.org |

Rhodium or Cobalt Catalysis for Aldehyde Intermediate Formation

The catalysts for hydroformylation are typically transition metal complexes, with cobalt and rhodium being the most widely used. rsc.org

Cobalt Catalysis: Historically, cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), were the first to be developed for hydroformylation. chinesechemsoc.org Cobalt-based catalysts are effective but generally require high pressures and temperatures to be active. rsc.org In the hydroformylation of 2,3-dimethyl-1,3-butadiene, dicobalt octacarbonyl has been successfully used to produce the intermediate aldehyde, 3,4-dimethylvaleraldehyde. acs.org

Rhodium Catalysis: Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are significantly more active than their cobalt counterparts, allowing for reactions under milder conditions (lower temperatures and pressures). rsc.orgacs.org These catalysts also offer higher selectivity towards the desired aldehyde product. rsc.orgnih.gov For the hydroformylation of conjugated dienes, rhodium complexes can promote high conversion and regioselectivity, yielding β,γ-unsaturated aldehydes. acs.orgnih.gov While specific data for 2,3-dimethyl-1,3-butadiene using a rhodium catalyst is not detailed in the provided context, the general principles suggest it would be a highly efficient alternative to cobalt. acs.orgnih.govrsc.orggoogle.com

Subsequent Reduction to Primary Alcohol

In multi-step syntheses targeting complex molecules, the reduction of a carboxylic acid or ester functional group to a primary alcohol is a common strategy. For instance, in the synthesis of cyclopropane-containing natural products, a meso diester can undergo hydrolysis to a half-acid, which is then transformed into a primary alcohol. marquette.edu This is typically achieved using powerful reducing agents like borane (B79455) or lithium aluminum hydride (LiAlH4). marquette.edu While not a direct synthesis of this compound, this principle can be applied to precursors where a primary alcohol is needed before subsequent rearrangement or modification. For example, a synthetic route could involve the reduction of a substituted pentenoic acid ester to its corresponding primary pentenol, which could then serve as an intermediate.

Acid-Catalyzed Rearrangement to Target Tertiary Alcohol

Acid-catalyzed rearrangements are a pivotal method for synthesizing tertiary alcohols from other isomers. Research has documented the acid-catalyzed rearrangement of various alcohols, which can proceed through carbocation intermediates. acs.org For example, the rearrangement of 20-vinylpregn-5-ene-3β,20-diol 3-acetate is one such transformation. acs.org In the context of this compound, a plausible pathway involves the acid-catalyzed rearrangement of a precursor alcohol. This process typically involves protonation of the hydroxyl group, loss of water to form a carbocation, followed by a hydride or alkyl shift to form a more stable tertiary carbocation, which is then quenched by water to yield the target tertiary alcohol. The acid-catalyzed hydration of related alkenes, such as 3,4-dimethylpent-2-ene, follows Markovnikov's rule to attach the hydroxyl group to the more substituted carbon, mirroring the logic of forming a stable tertiary alcohol.

Other Synthetic Routes

The reduction of an aldehyde typically yields a primary alcohol. Therefore, the reaction of 2,3-dimethylpent-4-enal with a suitable reducing agent, such as sodium borohydride, would be expected to produce the corresponding primary alcohol, 2,3-dimethyl-4-penten-1-ol. nih.gov The synthesis of 2,3-dimethylpent-4-enal itself can be accomplished via methods like the reductive amination of a precursor amine followed by further reactions. unipd.it To obtain the target tertiary alcohol, this compound, one would need to start from a ketone, specifically 3-methyl-4-penten-2-one, and react it with a methyl Grignard reagent, or start with acetone (B3395972) and react it with a 1-methyl-2-propenyl Grignard reagent. The direct reduction of the specified aldehyde does not yield the target tertiary alcohol.

The synthesis of this compound can be conceptually linked to precursors involving cyclopropane (B1198618) rings. Certain synthetic pathways utilize the ring-opening of cyclopropylcarbinyl systems. ucl.ac.uk For example, 1,1,1-trihalogeno-4-methyl-3-penten-2-ol, a structurally related compound, is used as a starting material in the synthesis of 2,2-dimethyl-3-(2',2'-dihalogenovinyl) cyclopropane carboxylic esters, which are valuable insecticide intermediates. google.comgoogle.com This establishes a synthetic connection between open-chain pentenols and cyclopropane derivatives. The reverse process, a ring-opening rearrangement of a substituted cyclopropylcarbinol, could potentially be engineered to form the acyclic this compound structure. This approach often relies on radical or acid-catalyzed conditions to promote the cleavage of the cyclopropane ring. ucl.ac.uk

Optimization and Selectivity in Synthesis

Reaction Exotherm Control and Gradual Reagent Addition

Controlling the reaction exotherm is critical for safety, yield, and selectivity in many synthetic procedures, particularly in the formation of organometallic reagents like Grignard reagents, which are often used to create tertiary alcohols. Grignard reactions are known to be highly exothermic, and their initiation can be delayed, leading to a dangerous accumulation of reactants. acs.orgnih.gov

Key strategies for managing these reactions include:

Gradual Reagent Addition: Adding the halide reactant slowly to the magnesium suspension ensures that the heat generated can be effectively dissipated, often by the boiling of the solvent (reflux). mt.comscispace.com This prevents a runaway reaction.

Temperature Monitoring: While detection of the reaction's initiation by temperature rise can be difficult under reflux, monitoring heat flow with a calorimeter provides precise data on the reaction rate and total heat liberated. mt.comhzdr.de

Process Analytical Technology (PAT): Online monitoring tools, such as in-situ FTIR or NMR spectroscopy, can track the concentration of reactants and products in real-time. acs.orgnih.gov This allows for feedback control, where the rate of reagent addition is automatically adjusted based on its consumption, enhancing both safety and efficiency. nih.gov

Slow Addition in Catalysis: In Lewis acid-catalyzed reactions, such as rearrangements, the slow addition of the catalyst or a reactant can be crucial for selectivity. It can help maintain a low concentration of reactive intermediates, thus preventing undesired side reactions like dimerization or polymerization. wikipedia.org

The following table summarizes conditions and considerations for reactions where exotherm and addition rate are critical.

| Reaction Type | Key Control Parameter | Method/Technology | Purpose | Citations |

| Grignard Reaction | Reagent Feed Rate | Automated pump control via on-line NIR spectroscopy | Avoid reactant accumulation, improve safety | acs.org |

| Grignard Reaction | Heat Release | Reaction calorimetry in a closed vessel | Accurately measure enthalpy and kinetics | hzdr.de |

| Grignard Reaction | Reactant Concentration | On-line NMR spectroscopy | Enable feedback control for optimized, safer addition | nih.govscispace.com |

| Lewis Acid Catalysis | Reactant/Catalyst Concentration | Slow, controlled addition (e.g., syringe pump) | Prevent side reactions, improve selectivity | wikipedia.org |

Inert Atmosphere Utilization (N₂/Ar) for Oxidation Prevention

The synthesis of tertiary alcohols, such as this compound, often involves the use of highly reactive organometallic reagents like Grignard reagents. acs.orgwikipedia.orgmdpi.com These reagents are sensitive to atmospheric oxygen and moisture. nittokasei.co.jp To prevent their degradation and unwanted side reactions, the syntheses are typically conducted under an inert atmosphere. wikipedia.orgmdpi.comnittokasei.co.jp

The primary purpose of using an inert atmosphere, such as nitrogen (N₂) or argon (Ar), is to exclude oxygen and water vapor from the reaction vessel. wikipedia.orgnittokasei.co.jp Grignard reagents, for instance, readily react with oxygen in a process that can lead to the formation of hydroperoxide byproducts, ultimately reducing the yield of the desired alcohol. Similarly, any moisture present will protonate the Grignard reagent, rendering it inactive for the desired nucleophilic addition to a ketone. wikipedia.org

Standard laboratory procedures for maintaining an inert atmosphere include:

Drying of Glassware: All glassware is thoroughly dried in an oven to remove any adsorbed water. acs.org

Inert Gas Purging: The reaction apparatus is purged with a stream of nitrogen or argon to displace the air. researchgate.net

Use of Anhydrous Solvents: Solvents used in the reaction, such as diethyl ether or tetrahydrofuran (THF), must be rigorously dried. nittokasei.co.jp

By taking these precautions, the integrity of the reactive intermediates is preserved, which is crucial for maximizing the yield and purity of this compound.

Enantioselective Synthesis Approaches

Creating a specific stereoisomer of this compound requires enantioselective synthesis, a field that has seen significant advancements through the use of chiral catalysts.

Chiral Catalyst Employment (e.g., BINOL-derived phosphoric acids)

Chiral phosphoric acids (CPAs), particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations, including the synthesis of chiral alcohols. thieme-connect.commdpi.comacs.org These catalysts function by creating a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.

In the context of synthesizing tertiary alcohols, a chiral phosphoric acid can protonate the carbonyl oxygen of a ketone, activating it for nucleophilic attack. The bulky and well-defined chiral pocket of the BINOL-derived catalyst then directs the approach of the nucleophile to one of the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol product. acs.org The substitution pattern at the 3,3'-positions of the BINOL scaffold is critical for achieving high enantioselectivity. acs.org

Solvent and Temperature Optimization (e.g., toluene (B28343) at 40°C)

The choice of solvent and reaction temperature are critical parameters that can significantly influence the yield and enantioselectivity of a catalyzed reaction. For enantioselective additions to ketones, non-polar solvents like toluene are often employed. The reaction temperature can affect the flexibility of the catalyst-substrate complex and the activation energies for the formation of the different stereoisomers.

In many enantioselective reactions, lowering the temperature leads to higher enantiomeric excess (ee) by enhancing the energetic difference between the diastereomeric transition states. nih.gov However, this can also lead to a decrease in the reaction rate. Therefore, an optimization process is necessary to find a balance. For instance, in nickel-catalyzed enantioselective reactions, temperatures as low as -40°C have been shown to improve enantioselectivity for certain substrates. acs.org The optimal conditions are highly specific to the particular reaction, catalyst, and substrates involved. For some transformations, a moderate temperature, such as 40°C, might provide the best compromise between reaction rate and stereocontrol. unimi.it

Monitoring Enantiomeric Excess (ee) via Chiral HPLC

Once an enantioselective synthesis is performed, it is essential to determine the degree of its success, which is quantified by the enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for this purpose. uma.esyork.ac.uk

Chiral HPLC utilizes a stationary phase that is itself chiral. york.ac.uk This chiral stationary phase interacts differently with the two enantiomers of the analyte as they pass through the column. These differential interactions lead to different retention times for each enantiomer, resulting in their separation into two distinct peaks in the chromatogram.

The area under each peak is proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess can then be calculated using the areas of the two peaks. uma.es The availability of pure enantiomer standards can aid in the identification and quantification, though methods exist for determination without them. uma.es

Stereochemical Outcome Validation (X-ray Crystallography, NOESY NMR)

The absolute configuration of a newly synthesized chiral molecule must be unambiguously determined. While HPLC can separate enantiomers, it does not inherently reveal their three-dimensional structure.

X-ray Crystallography is considered the definitive method for determining the absolute stereochemistry of a crystalline compound. imperial.ac.ukresearchgate.net If a suitable single crystal of the synthesized enantiopure compound or a derivative can be grown, X-ray diffraction analysis can provide a detailed three-dimensional map of the molecule, unequivocally establishing the arrangement of its atoms in space. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry of molecules in solution. rsc.org NOESY experiments detect through-space interactions between protons that are in close proximity. By analyzing the correlation patterns, one can deduce the spatial relationships between different parts of the molecule, which helps in assigning the relative configuration of stereocenters. For determining absolute configuration, derivatization with a chiral agent, such as Mosher's acid, is often employed in conjunction with NMR analysis. hebmu.edu.cn

Yield Optimization and Associated Challenges

Maximizing the yield of this compound while minimizing byproducts is a key challenge in its synthesis. The Grignard reaction, a common method for producing tertiary alcohols, is known for potential failures if conditions are not optimal. acs.orgresearchgate.net

Challenges in Grignard Synthesis:

Reagent Reactivity: The high reactivity of Grignard reagents makes them susceptible to deactivation by any protic sources in the reaction mixture, including trace amounts of water. wikipedia.org

Side Reactions: In addition to reaction with water and oxygen, side reactions such as enolization of the ketone starting material can occur, leading to reduced yields of the desired alcohol.

Byproduct Formation: Dehydration of the tertiary alcohol product can sometimes occur, especially under acidic workup conditions, leading to the formation of alkenes.

Strategies for Yield Optimization:

Strict Anhydrous Conditions: As previously discussed, the rigorous exclusion of water is paramount for a successful Grignard reaction. wikipedia.org

Control of Reaction Temperature: Grignard reactions are often initiated at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature to control the exothermic nature of the reaction and minimize side reactions. mdpi.com

Slow Addition of Reagents: The slow, dropwise addition of the ketone to the Grignard reagent (or vice versa) can help to maintain a low concentration of the electrophile and favor the desired 1,2-addition over other pathways. acs.org

Use of Premade Reagents: Utilizing commercially available, standardized Grignard reagents can circumvent issues associated with their initial preparation and lead to more consistent and higher yields. acs.orgresearchgate.net

Carbocation Rearrangements and Byproduct Formation (e.g., 2,4-Dimethyl-3-penten-2-ol)

These rearrangements can occur through various mechanisms, including hydride and alkyl shifts, which aim to relocate the positive charge to a more stable position or lead to a more substituted, conjugated alkene system upon elimination. libretexts.orgmasterorganicchemistry.com A common byproduct observed in acid-catalyzed reactions of related pentenols is 2,4-dimethyl-3-penten-2-ol. The formation of this conjugated isomer from this compound can be explained by a series of equilibrium steps involving protonation of the double bond, subsequent carbocation rearrangements (such as hydride and methyl shifts), and deprotonation to yield the more stable conjugated diene system if dehydration occurs, or isomerization of the alcohol itself. quora.com The driving force for such rearrangements is the formation of a more stable molecular configuration, such as a conjugated system where the double bond is moved into a more substituted position. libretexts.orgquora.com

Impact of Acid Concentration on Oligomerization

In acid-catalyzed reactions involving alkenes and alcohols, the concentration of the acid catalyst is a critical parameter that significantly influences the product distribution. While acid is necessary to promote desired reactions like hydration or dehydration, higher concentrations can facilitate undesirable side reactions, most notably oligomerization. mdpi.com

Oligomerization is a process where monomer units (in this case, the pentenol or its corresponding alkene) react with each other to form dimers, trimers, and higher molecular weight polymers. This process is typically initiated by a carbocation intermediate attacking the double bond of another monomer molecule. mdpi.com

Key Impacts of Acid Concentration:

Low Acid Concentration: Favors the intended reaction, such as the selective hydration of an alkene to form the alcohol, while minimizing the rate of intermolecular side reactions.

High Acid Concentration: Increases the population of carbocation intermediates, thereby accelerating the rate of oligomerization. This leads to a decrease in the yield of the desired monomeric product and an increase in the formation of complex mixtures of higher oligomers. Conventional technologies for olefin oligomerization often employ acid catalysts. mdpi.com

Control over acid concentration, along with temperature and reaction time, is therefore essential to ensure high selectivity and yield for this compound and prevent its loss to polymerization pathways.

Comparative Catalyst Performance in Hydroformylation

Hydroformylation (or the oxo process) is an important industrial reaction that introduces a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net The performance of this reaction is highly dependent on the catalyst system used, which influences activity, selectivity, and reaction conditions. For a sterically hindered substrate like this compound, the choice of catalyst is particularly crucial.

RhH(CO)(PPh₃)₃

Hydridocarbonyltris(triphenylphosphine)rhodium(I), often referred to as a Wilkinson's catalyst analogue, is a highly effective and well-studied catalyst for the hydroformylation of alkenes under milder conditions than cobalt-based systems. u-tokyo.ac.jpgoogle.com For N-allylamines, a related class of functionalized olefins, RhH(CO)(PPh₃)₃ has been shown to be an efficient catalyst for isomerization, a common parallel reaction in hydroformylation. escholarship.org In phosphine-modified rhodium systems, an excess of phosphine ligand generally improves the ratio of normal (linear) to iso (branched) aldehydes, an effect attributed to steric repulsion between the bulky ligands and the alkyl or acyl group on the rhodium center. u-tokyo.ac.jp However, with a trisubstituted alkene like this compound, steric hindrance on the substrate itself presents a significant challenge, often leading to lower reaction rates.

Co₂(CO)₈

Dicobalt octacarbonyl was the first catalyst used for industrial hydroformylation and remains relevant for certain applications. rsc.orgethz.ch Generally, unmodified cobalt catalysts require high temperatures (140–175°C) and pressures (200 bar) to be effective. ethz.ch A significant drawback is their typically lower selectivity for linear aldehydes compared to modern rhodium systems. ethz.ch Furthermore, under hydroformylation conditions, Co₂(CO)₈ can also catalyze the hydrogenation of the alkene substrate to the corresponding alkane, reducing the aldehyde yield. rsc.org The active catalytic species, HCo(CO)₄, is also an effective catalyst for olefin isomerization. ethz.ch For sterically hindered olefins, cobalt carbonyl catalysts tend to exhibit low reactivity. redalyc.org Modifying the cobalt catalyst with phosphine ligands can lead to systems that produce alcohols directly as the primary product and show a high preference for reaction at the terminal carbon atom. researchgate.net

Modified Xantphos

Xantphos is a class of rigid, wide bite-angle diphosphine ligands that, when complexed with rhodium, are renowned for directing the hydroformylation of terminal olefins to produce a high proportion of the linear aldehyde. u-tokyo.ac.jpresearchgate.net The specific geometry of the Xantphos ligand, which prefers to coordinate to the rhodium center in a way that minimizes steric hindrance, is key to this high regioselectivity. u-tokyo.ac.jp For functionalized olefins such as allylic alcohols, ligands designed to interact with the hydroxyl group can achieve highly regioselective hydroformylation. nih.gov A modified Shvo complex using a Xantphos ligand has been shown to catalyze selective hydroformylation-hydrogenation sequences. wiley-vch.de Given the steric bulk and the presence of a directing hydroxyl group in this compound, a modified Xantphos-rhodium system could potentially offer high selectivity, although the trisubstituted nature of the double bond remains a significant challenge for catalytic activity. acs.org

Regioselectivity Considerations (Linear/Branch Ratio)

Regioselectivity in hydroformylation refers to the preference for the addition of the formyl group to one carbon of the double bond over the other. This results in the formation of linear (n) and branched (iso) aldehyde isomers. The ratio of these isomers (n/i) is a critical measure of a catalyst's performance.

For this compound, the two possible aldehyde products are:

Linear (n-isomer): 5-hydroxy-4,5-dimethylhexanal

Branched (iso-isomer): 2-(1-hydroxy-1-methylethyl)-3-methylbutanal

The table below summarizes the general performance characteristics of the discussed catalysts and their expected impact on regioselectivity for a sterically hindered, trisubstituted allylic alcohol.

| Catalyst System | Typical Conditions | General Activity | Expected Regioselectivity (n:i ratio) for Hindered Olefins | Key Characteristics |

|---|---|---|---|---|

| RhH(CO)(PPh₃)₃ | Low-Medium Pressure (10-50 bar), Medium Temperature (80-120°C) | Moderate to High | Low to Moderate; favors branched product due to substrate sterics | Milder conditions, but susceptible to isomerization side reactions. u-tokyo.ac.jpescholarship.org |

| Co₂(CO)₈ | High Pressure (100-300 bar), High Temperature (120-180°C) | Low for hindered olefins | Low; often poor selectivity | Harsh conditions required; significant hydrogenation and isomerization byproducts. rsc.orgethz.ch |

| Rh-Modified Xantphos | Low-Medium Pressure (10-50 bar), Medium Temperature (60-120°C) | Moderate | Potentially high; ligand directs for linearity but substrate sterics oppose it | Excellent linear selectivity for simple olefins; directing group effects are important. u-tokyo.ac.jpresearchgate.netnih.gov |

For this compound, the steric hindrance around the double bond, particularly the trisubstituted nature and the adjacent quaternary carbon, heavily influences the outcome. Most catalyst systems would be expected to show low reactivity. The directing effect of the hydroxyl group might favor the formation of the linear aldehyde with specific ligand systems, but the inherent steric bulk of the substrate would likely lead to the branched aldehyde as a major product or result in very slow conversion rates. nih.govacs.org

Chemical Reactivity and Reaction Mechanisms of 2,3 Dimethyl 4 Penten 2 Ol

Mechanism of Action and Molecular Interactions

The specific arrangement of atoms and functional groups in 2,3-dimethyl-4-penten-2-ol gives rise to distinct molecular interactions and reaction pathways. The hydroxyl group and the double bond are the primary sites of chemical activity, with the adjacent methyl groups playing a significant role in influencing the outcomes of these reactions.

Hydrogen Bonding via Hydroxyl Group

The hydroxyl group in this compound is a key participant in intermolecular hydrogen bonding. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, while the hydrogen atom of the hydroxyl group can act as a hydrogen bond donor. This capacity for hydrogen bonding significantly influences the physical properties of the compound, such as its boiling point and solubility in polar solvents. In the liquid state, molecules of this compound can form a network of hydrogen bonds, which requires additional energy to overcome, leading to a higher boiling point compared to non-polar compounds of similar molecular weight.

Addition Reactions of the Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Consequently, this compound readily undergoes electrophilic addition reactions. A common example is the addition of hydrogen halides (such as HBr).

The mechanism of this reaction proceeds through the formation of a carbocation intermediate. The initial step involves the attack of the pi electrons of the double bond on the electrophilic hydrogen of HBr. This results in the formation of a new carbon-hydrogen bond and a carbocation on the other carbon of the original double bond. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that is already bonded to more hydrogen atoms. In the case of this compound, the double bond is between C4 and C5. The proton will add to C5, leading to the formation of a more stable secondary carbocation at C4.

However, the stability of carbocations follows the order: tertiary > secondary > primary. The initially formed secondary carbocation can potentially undergo rearrangement to a more stable tertiary carbocation if a hydride or alkyl shift is possible. In this specific structure, a hydride shift from C3 to C4 would result in a tertiary carbocation at C3, which is a more stable intermediate. The nucleophilic bromide ion then attacks this more stable carbocation to form the final product.

Steric and Electronic Effects of Methyl Groups

The two methyl groups in this compound, located at the C2 and C3 positions, exert significant steric and electronic effects on the molecule's reactivity.

Electronic Effects: Methyl groups are known to be electron-donating through an inductive effect. This electron-donating nature has a stabilizing effect on adjacent carbocations. In the context of electrophilic addition to the double bond, the methyl group at C3 helps to stabilize the positive charge of the carbocation intermediate formed at C4 (and subsequently at C3 after rearrangement), thus facilitating the reaction.

Steric Effects: Steric hindrance arises from the physical bulk of the methyl groups. The methyl group at C2, being adjacent to the hydroxyl group, can sterically hinder reactions involving the -OH group. Similarly, the methyl group at C3 can influence the approach of reagents to the double bond. This steric bulk can affect the regioselectivity and stereoselectivity of addition reactions, potentially favoring the formation of certain isomers over others by directing the incoming electrophile to the less hindered face of the double bond.

Key Reaction Types

The dual functionality of this compound allows for a variety of reaction types, with the hydroxyl group and the double bond often reacting independently under specific conditions.

Oxidation Reactions

The oxidation of this compound can target either the hydroxyl group or the carbon-carbon double bond, depending on the oxidizing agent and reaction conditions.

This compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under mild conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or chromic acid (H₂CrO₄) typically require the presence of an alpha-hydrogen to proceed with the oxidation to a ketone or aldehyde.

Reduction Reactions

Reduction reactions of this compound primarily target the carbon-carbon double bond.

The alkene functional group in this compound can be selectively reduced to an alkane without affecting the tertiary alcohol group. This process, known as hydrogenation, converts the unsaturated alcohol into a saturated one.

The most common method for the reduction of an alkene is catalytic hydrogenation. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Hydrogen Gas (H₂): Catalytic hydrogenation with H₂ is a highly effective method for converting alkenes to alkanes. Common catalysts for this reaction include platinum (Pt), palladium (Pd), and nickel (Ni). The reaction is typically carried out by bubbling hydrogen gas through a solution of the compound containing the catalyst.

The catalytic hydrogenation of this compound results in the addition of two hydrogen atoms across the double bond. This saturates the molecule, yielding 2,3-dimethylpentan-2-ol as the major product. chemicalbook.comnih.gov

| Starting Material | Reducing Agent/Catalyst | Major Product |

| This compound | H₂ / Pd, Pt, or Ni | 2,3-Dimethylpentan-2-ol |

Substitution Reactions

As a tertiary allylic alcohol, this compound is particularly susceptible to nucleophilic substitution reactions. ebsco.comlibretexts.org These reactions typically proceed through an Sₙ1 mechanism.

The Sₙ1 mechanism involves a two-step process. First, the hydroxyl (-OH) group is protonated by an acid, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a tertiary allylic carbocation. This carbocation is resonance-stabilized, which significantly facilitates its formation and enhances the reactivity of the alcohol. In the second step, a nucleophile attacks the carbocation to form the final substitution product.

Due to the resonance stabilization of the allylic carbocation intermediate, a mixture of products can sometimes be formed. However, in the case of this compound, the tertiary nature of the initial carbocation is quite stable. Common nucleophiles used in these reactions include halide ions (e.g., Cl⁻, Br⁻) from hydrohalic acids (HCl, HBr). libretexts.orgmsu.edu

| Reaction Type | Mechanism | Key Intermediate | Potential Products |

| Nucleophilic Substitution | Sₙ1 | Tertiary allylic carbocation | Alkyl halides |

Nucleophilic Substitution of Hydroxyl Group with Halogens

The hydroxyl group in this compound can be replaced by a halogen atom (e.g., Cl, Br) through a nucleophilic substitution reaction. In these reactions, a nucleophile, such as a halide ion, attacks the carbon atom bonded to the hydroxyl group, leading to the displacement of the -OH group (after its conversion to a good leaving group) and the formation of a new carbon-halogen bond. chemicalnote.comchemguide.co.uk The reaction is typically carried out using strong hydrohalic acids (HCl, HBr, HI) or other halogenating agents. msu.edu

Formation of Halogenated Derivatives (e.g., 2,3-Dimethyl-4-penten-2-chloride)

When this compound reacts with a chlorinating agent, the corresponding halogenated derivative, 2,3-Dimethyl-4-penten-2-chloride, is formed. This transformation involves the replacement of the hydroxyl functional group with a chlorine atom. The specific conditions and reagents used will influence the reaction mechanism and yield.

Reagents such as Thionyl Chloride or Phosphorus Tribromide for Alkyl Halide Conversion

Specific reagents are commonly employed to facilitate the conversion of alcohols to alkyl halides under milder conditions than strong acids.

Thionyl Chloride (SOCl₂): This reagent is widely used for converting alcohols into alkyl chlorides. masterorganicchemistry.commasterorganicchemistry.com The reaction of an alcohol with thionyl chloride first forms an intermediate chlorosulfite ester. libretexts.org This intermediate then breaks down, often with the assistance of a base like pyridine (B92270), to yield the alkyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl). masterorganicchemistry.com The formation of gaseous byproducts helps to drive the reaction to completion. masterorganicchemistry.com

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides. byjus.comchemeurope.com The mechanism involves the alcohol's oxygen atom attacking the electrophilic phosphorus atom, which activates the oxygen as a good leaving group (a dibromophosphite). libretexts.orgchemeurope.com A bromide ion then acts as a nucleophile to displace this group. masterorganicchemistry.com However, PBr₃ is generally not effective for tertiary alcohols like this compound because the reaction proceeds via an Sₙ2 mechanism, which is sterically hindered at a tertiary carbon center. byjus.comchemeurope.comwikipedia.org

Sₙ1 and Sₙ2 Mechanisms in Alcohol Conversion to Alkyl Halides

The conversion of alcohols to alkyl halides can proceed through two primary nucleophilic substitution mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). msu.eduyoutube.com

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.com This mechanism is typical for primary and less hindered secondary alcohols. msu.edulibretexts.org The rate of an Sₙ2 reaction depends on the concentration of both the alcohol (substrate) and the nucleophile. chemicalnote.com

In contrast, the Sₙ1 mechanism is a two-step process. chemicalnote.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second, rapid step, the nucleophile attacks the planar carbocation. chemicalnote.com This mechanism is favored by tertiary alcohols, such as this compound, because they can form relatively stable tertiary carbocations. msu.eduyoutube.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.com Due to the tertiary nature of the alcohol, its conversion to an alkyl halide with reagents like hydrohalic acids proceeds preferentially through an Sₙ1 pathway. msu.eduyoutube.com

| Characteristic | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |

| Mechanism Steps | Two steps (Carbocation intermediate) | One step (Concerted) |

| Stereochemistry | Racemization (unequal mixture) | Inversion of configuration |

| Carbocation Rearrangement | Possible | Not possible |

| Relevance to this compound | Favored mechanism | Disfavored due to steric hindrance |

Thermal Isomerization and Rearrangements

This compound can undergo thermal isomerization, a process where the molecule rearranges to form a structural isomer. This type of reaction typically involves the migration of an atom or group and a redistribution of electrons within the molecule, often leading to a more thermodynamically stable product. For this compound, this can result in a shift of the double bond.

Suprafacial-Hydride Shift Mechanism

The isomerization of this compound to the more stable isomer, 2,3-dimethyl-3-penten-2-ol, can be described by a pericyclic reaction known as a sigmatropic rearrangement. Specifically, this transformation would involve a chemicalnote.com-hydride shift. In this mechanism, a hydrogen atom moves from one carbon to a location three atoms away, accompanied by a reorganization of the pi-electron system. wikipedia.org

The stereochemical course of this shift is defined as either suprafacial or antarafacial. A suprafacial shift occurs when the hydrogen atom remains on the same face of the pi-system during the migration. wikipedia.orgyoutube.com An antarafacial shift involves the hydrogen moving from one face of the pi-system to the opposite face. wikipedia.org For thermal chemicalnote.com-hydride shifts in small, constrained systems, an antarafacial shift is geometrically impossible, while a suprafacial shift is forbidden by the Woodward-Hoffmann rules for thermal reactions. wikipedia.org Despite these theoretical constraints for a concerted pericyclic reaction, thermal isomerizations of similar pentenol derivatives are known to occur, suggesting that the actual mechanism under heating may not be a true concerted sigmatropic shift or may be promoted by other factors. googleapis.com

Optimal Temperature Range (140–200°C) and Catalyst-Free Conditions

The thermal isomerization of related substituted pentenols can be carried out by heating the compound, with optimal temperatures typically falling within the range of 140–200°C. googleapis.com Such rearrangements can proceed without the need for a catalyst. However, the reaction can also be promoted by the presence of an acid catalyst or a transition metal catalyst, which may allow the isomerization to occur at lower temperatures or at a faster rate. googleapis.com

| Parameter | Condition | Reference |

|---|---|---|

| Temperature Range | 140–200°C | googleapis.com |

| Catalyst | Can be conducted without a catalyst | googleapis.com |

| Promoters (Optional) | Acid catalysts or transition metal catalysts | googleapis.com |

Isomerization of 1,1,1-Trihalogeno-4-methyl-4-penten-2-ol

The isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to its more stable, conjugated isomer, 1,1,1-trihalogeno-4-methyl-3-penten-2-ol, is a significant reaction from both a mechanistic and synthetic standpoint. Although specific detailed research exclusively focusing on this particular isomerization is not extensively documented in publicly available literature, the reaction mechanism can be inferred from the well-established principles of allylic alcohol rearrangements. This transformation is typically acid-catalyzed and proceeds through the formation of a resonance-stabilized allylic carbocation.

The starting material, 1,1,1-trihalogeno-4-methyl-4-penten-2-ol, can be synthesized through the reaction of a trihalogenoacetaldehyde, such as chloral (B1216628) or bromal, with isobutene in the presence of a Lewis acid catalyst like aluminum chloride or tin tetrachloride. google.com The resulting product is a tertiary allylic alcohol with a terminal double bond.

The isomerization process involves the migration of the double bond to a more substituted position, leading to the formation of the thermodynamically more stable conjugated system of 1,1,1-trihalogeno-4-methyl-3-penten-2-ol. This conjugated isomer has applications as a starting material in the synthesis of certain insecticides, specifically 2,2-dimethyl-3-(2',2'-dihalogenovinyl) cyclopropane (B1198618) carboxylic esters. google.com

Plausible Reaction Mechanism:

The acid-catalyzed isomerization likely proceeds through the following steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the allylic alcohol by an acid catalyst (H⁺), forming a good leaving group (water).

Formation of an Allylic Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms.

Deprotonation to Form the Conjugated Alkene: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of the more substituted and thermodynamically favored conjugated double bond. This results in the final product, 1,1,1-trihalogeno-4-methyl-3-penten-2-ol.

The presence of the electron-withdrawing 1,1,1-trihalogeno-methyl group is expected to have a significant electronic effect on the reactivity and the stability of the carbocation intermediate. This group can influence the rate of the reaction and potentially affect the regioselectivity of the deprotonation step.

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 2,3-Dimethyl-4-penten-2-ol, ¹H NMR, ¹³C NMR, and specialized 2D techniques like NOESY are employed to confirm its structure and stereochemistry.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, the protons attached to the carbon-carbon double bond (vinyl protons) and the proton on the adjacent carbon (allylic proton) are particularly diagnostic. The allylic proton (at the C3 position) is expected to resonate in a specific region of the spectrum. Due to the proximity of the electron-withdrawing double bond, the allylic proton is deshielded and its signal is shifted downfield. The typical chemical shift range for allylic protons is between δ 4.8 and 5.5 ppm. The exact chemical shift and multiplicity of the allylic proton signal are influenced by the substitution pattern and the dihedral angle between the allylic C-H bond and the plane of the double bond. scielo.org.mxresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Type | Carbon Position | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Hydroxyl (-OH) | O | Variable (1.0-5.0) | Singlet (broad) |

| Vinyl (=CH₂) | C5 | ~4.9 - 5.2 | Multiplet |

| Vinyl (=CH) | C4 | ~5.7 - 6.0 | Multiplet |

| Allylic (-CH) | C3 | ~2.3 - 2.8 | Multiplet |

| Methyl (-CH₃) | C3-Methyl | ~1.0 - 1.2 | Doublet |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the quaternary carbon at the C2 position. This carbon is bonded to the hydroxyl group and three other carbon atoms, meaning it has no attached protons.

In broadband proton-decoupled ¹³C NMR spectra, where C-H coupling is removed, each unique carbon atom typically gives a single peak. libretexts.org Quaternary carbons generally exhibit signals with lower intensity compared to protonated carbons. hw.ac.uk The chemical shift for a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org The C2 carbon, being an sp³-hybridized carbon attached to an electronegative oxygen atom, is expected to appear in the range of δ 70–75 ppm. This distinct chemical shift allows for its unambiguous identification. The chemical shifts for carbon atoms in organic molecules can range up to 200 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Typical Chemical Shift (ppm) |

|---|---|---|

| C2 (Quaternary) | sp³ | 70 - 75 |

| C3 | sp³ | 40 - 50 |

| C4 | sp² | 140 - 145 |

| C5 | sp² | 110 - 115 |

| C2-Methyls | sp³ | 25 - 30 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique crucial for determining the stereochemistry of molecules by identifying protons that are close to each other in space, regardless of whether they are bonded. researchgate.netresearchgate.net For a chiral molecule like this compound, which has a stereocenter at C3, NOESY can be used to validate the relative configuration of substituents.

The experiment detects through-space correlations between protons that are typically within 5 Å of each other. By analyzing the cross-peaks in a NOESY spectrum, it is possible to establish the spatial proximity of the methyl groups at C2 and C3 to the vinyl group protons at C4 and C5. elsevierpure.com For instance, a NOE correlation between the proton on C3 and one of the methyl groups on C2 would help to define the relative stereochemistry around the C2-C3 bond. This information is instrumental in confirming the outcome of stereoselective syntheses.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uky.edu

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Hydroxyl (O-H) Stretch : The presence of the alcohol functional group is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between alcohol molecules in the condensed phase.

C=C Stretch : The alkene group gives rise to a stretching vibration that typically appears in the 1640-1680 cm⁻¹ region. libretexts.org For this compound, a peak around 1640 cm⁻¹ is expected for the C=C double bond stretch.

=C-H Stretch : The stretching of the C-H bonds on the sp² hybridized carbons of the double bond typically results in absorption bands appearing just above 3000 cm⁻¹. libretexts.org

C-H Stretch : The C-H bonds on the sp³ hybridized carbons (the methyl and methine groups) show strong stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.orgdocbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkene (C=C) | C=C Stretch | ~1640 | Medium |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |

The IR spectrum of a compound can be measured in different phases (e.g., solid, liquid, gas, or in solution), and the appearance of the spectrum can vary accordingly.

Condensed Phase (Liquid/Solution) : In the condensed phase (as a pure liquid or in solution), molecules of this compound can form intermolecular hydrogen bonds. bibliotekanauki.pl This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become significantly broad. uky.edu The NIST Chemistry WebBook provides data for the spectrum of this compound in a CCl₄/CS₂ solution. nist.gov

Vapor Phase (Gas) : In the gas phase, intermolecular interactions are minimal. nist.gov The alcohol molecules are essentially isolated, and hydrogen bonding is absent. As a result, the O-H stretching vibration appears as a sharp, narrow band at a higher frequency, typically around 3600-3700 cm⁻¹. Comparing the condensed and vapor phase spectra provides clear evidence of hydrogen bonding. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides valuable information about the molecular weight and structure of a compound.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•). chemguide.co.uk Due to the high energy involved, EI is known to cause extensive fragmentation of the molecular ion. chemguide.co.uk For this compound, the application of EI-MS results in the formation of its molecular ion and a series of characteristic fragment ions that are instrumental in its structural elucidation. The NIST Chemistry WebBook confirms the availability of electron ionization mass spectrum data for this compound. nist.gov

The molecular formula for this compound is C₇H₁₄O, with a molecular weight of approximately 114.19 g/mol . nist.govnih.gov In the mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z value of 114. This peak confirms the molecular mass of the compound.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable pieces. chemguide.co.uk The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure. As a tertiary alcohol, this compound is prone to specific fragmentation pathways, primarily alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org

The most significant fragmentation involves the cleavage of the bond between C2 and C3. This process can lead to the formation of a highly stable acylium ion, [C(CH₃)₂OH]⁺, which has an m/z of 59. This fragment is often the base peak (the most intense peak) in the spectrum. Another prominent fragmentation is the loss of a methyl group to form an ion at m/z 99, or the loss of the entire tert-butyl group. Data from the National Institute of Standards and Technology (NIST) indicates the top peak at m/z 59 and the second-highest peak at m/z 43. nih.gov The m/z 43 peak likely corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, or the propenyl cation, [C₃H₅]⁺.

| m/z Value | Proposed Fragment Ion | Structural Formula | Significance |

|---|---|---|---|

| 114 | Molecular Ion | [C₇H₁₄O]⁺• | Confirms Molecular Weight |

| 59 | Acylium Ion (alpha-cleavage) | [(CH₃)₂COH]⁺ | Top Peak / Base Peak nih.gov |

| 43 | Isopropyl Cation or Propenyl Cation | [CH(CH₃)₂]⁺ or [C₃H₅]⁺ | 2nd Highest Peak nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile compounds like this compound and for identifying any impurities. nih.gov

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Different compounds in the sample travel through the column at different speeds based on their volatility and interaction with the column's stationary phase. This separates the mixture into its individual components. As each component exits the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting chromatogram shows peaks corresponding to each separated compound, with the area under each peak being proportional to its concentration. This allows for the quantitative determination of the purity of this compound. The mass spectrum of each peak allows for the definitive identification of the compound and any co-eluting impurities by comparing their fragmentation patterns to spectral libraries, such as the one maintained by NIST. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ruc.dk It has become a well-established tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.gov By calculating the magnetic shielding tensors of nuclei within a molecule, DFT can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory. mdpi.com Subsequently, the NMR shielding constants are calculated for this optimized structure using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). mdpi.com These theoretical predictions are invaluable for assigning ambiguous signals in experimental NMR spectra and for confirming complex molecular structures. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set. The functional (e.g., B3LYP) approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

The B3LYP functional, a hybrid functional, is widely used as it often provides a good balance between accuracy and computational cost for organic molecules. ruc.dknih.gov

The basis set determines the flexibility the calculation has to model the electron distribution. Pople-style basis sets, like the 6-311+G(d,p) set, are commonly employed. Let's break down its notation:

6-311G : Describes the core and valence atomic orbitals with different numbers of functions, allowing for greater flexibility.

+ : Adds diffuse functions to better describe anions and lone pairs of electrons.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron density in molecules and are crucial for accurate geometry and property calculations.

Solvent Effects in NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. The chemical shifts of nuclei are highly sensitive to their local electronic environment, which can be significantly perturbed by the surrounding solvent. Computational methods, particularly those employing Density Functional Theory (DFT) in conjunction with solvent models like the Polarizable Continuum Model (PCM), are instrumental in predicting and understanding these solvent-induced shifts.

The influence of a solvent on NMR spectra arises from several interactions, including specific hydrogen bonding and non-specific dielectric effects. researchgate.net In a non-polar, aprotic solvent such as chloroform-d (B32938) (CDCl₃), solute-solvent interactions are minimal, and the resulting chemical shifts are considered to be close to the intrinsic values for the isolated molecule. Conversely, in a polar, protic solvent like methanol-d₄ (CD₃OD), significant interactions, especially hydrogen bonding with the hydroxyl group of this compound, are expected. This hydrogen bonding typically leads to a downfield shift (deshielding) of the hydroxyl proton and can also influence the chemical shifts of nearby carbon and hydrogen atoms. ucla.edu

Theoretical calculations can predict these variations with considerable accuracy. By calculating the magnetic shielding tensors for the molecule in a vacuum and within a simulated solvent environment, the chemical shift differences can be determined. These predictions are vital for correctly interpreting experimental spectra recorded in different media.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound in two different deuterated solvents, illustrating the expected solvent effects.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) in CDCl₃ | Predicted ¹H Chemical Shift (ppm) in CD₃OD | Predicted ¹³C Chemical Shift (ppm) in CDCl₃ | Predicted ¹³C Chemical Shift (ppm) in CD₃OD |

| C2-OH | 1.85 (s) | 4.75 (s) | - | - |

| C2-CH₃ (x2) | 1.15 (s) | 1.18 (s) | 26.5 | 27.0 |

| C3-CH₃ | 1.05 (d) | 1.08 (d) | 17.0 | 17.4 |

| C3-H | 2.30 (m) | 2.35 (m) | 45.0 | 45.8 |

| C4-H | 5.80 (ddd) | 5.85 (ddd) | 145.0 | 145.5 |

| C5-H₂ | 5.05 (dd) | 5.10 (dd) | 112.0 | 112.6 |

| C5-H₂ | 4.95 (dd) | 5.00 (dd) | - | - |

| C2 | - | - | 73.0 | 73.9 |

| C3 | - | - | 45.0 | 45.8 |

| C4 | - | - | 145.0 | 145.5 |

| C5 | - | - | 112.0 | 112.6 |

Note: These are hypothetical values for illustrative purposes. s=singlet, d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, m=multiplet.

Conformational Analysis using Potential Energy Surface (PES) Scans

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, through the rotation of its single bonds. Conformational analysis via Potential Energy Surface (PES) scans is a computational technique used to explore these different arrangements and identify the most stable (lowest energy) conformers. q-chem.com A "relaxed" PES scan involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.com

For this compound, a critical dihedral angle for conformational flexibility is that which defines the rotation around the C2-C3 single bond. A PES scan of this rotation would reveal the energy profile as the vinyl group and the hydroxyl-bearing carbon rotate relative to each other. The resulting energy curve would show minima corresponding to stable staggered conformations and maxima corresponding to high-energy eclipsed transition states. This analysis is crucial for understanding the molecule's average shape in solution and how its conformation might influence its reactivity.

The following table presents hypothetical data from a relaxed PES scan of the dihedral angle C(4)-C(3)-C(2)-O(H) in this compound.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.0 | Eclipsed (Maximum) |

| 60 | 0.2 | Gauche (Minimum) |

| 120 | 4.5 | Eclipsed (Maximum) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.5 | Eclipsed (Maximum) |

| 300 | 0.2 | Gauche (Minimum) |

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond, which is the most electron-rich and easily polarizable region. The lone pair electrons on the oxygen atom of the hydroxyl group also contribute significantly to the HOMO. The LUMO is anticipated to be an antibonding σ* orbital associated with the C-O bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Molecular Orbital | Calculated Energy (eV) | Primary Localization |

| HOMO | -9.5 | C=C π-orbital, Oxygen lone pairs |

| LUMO | +1.2 | C-O σ*-antibonding orbital |

| HOMO-LUMO Gap | 10.7 | - |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential on the surface of the molecule, typically defined by a constant electron density value. wolfram.com The MESP map is color-coded to indicate different potential values: red typically signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue represents regions of most positive potential (electron-poor, attractive to nucleophiles), with green indicating neutral potential. researchgate.net

In this compound, the MESP map would highlight specific reactive sites. The most negative potential (red/yellow) is expected to be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The π-cloud of the C=C double bond would also exhibit a region of negative potential. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor and susceptible to attack by bases.

| Molecular Region | Predicted MESP Value (kcal/mol) | Implied Reactivity |

| Oxygen Atom (Lone Pairs) | -35 | Nucleophilic / Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen | +45 | Electrophilic / Hydrogen Bond Donor |

| C=C Double Bond (π-cloud) | -15 | Nucleophilic |

| Methyl Group Hydrogens | +10 | Weakly Electrophilic |

Note: These are hypothetical values for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Electronic Exchange and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of bonding and intramolecular interactions. usc.edu It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals. materialsciencejournal.org A key feature of NBO analysis is the examination of donor-acceptor interactions through the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. materialsciencejournal.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | σ* (C2-C3) | 3.5 |

| LP (2) O | σ* (C2-CH₃) | 2.8 |

| π (C4-C5) | σ* (C3-H) | 4.1 |

| σ (C3-H) | σ* (C2-C3) | 5.2 |

Note: LP = Lone Pair. These are hypothetical values for illustrative purposes.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excited states of molecules. ohio-state.edumdpi.com This allows for the theoretical prediction of electronic absorption spectra, such as UV-Visible spectra. TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one, along with the oscillator strength (f) of each transition, which relates to the intensity of the corresponding spectral band. researchgate.net

For this compound, the primary electronic transitions responsible for UV absorption would be the π → π* transition associated with the C=C double bond and the n → σ* transition involving the non-bonding (lone pair) electrons of the oxygen atom. The π → π* transition is typically strong and occurs at a lower wavelength (higher energy), while the n → σ* transition is generally weaker and occurs at a higher wavelength (lower energy). TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions, providing a theoretical spectrum that can be compared with experimental data.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Dominant Transition |

| 6.32 | 196 | 0.25 | HOMO → LUMO+1 (π → π) |

| 5.74 | 216 | 0.01 | HOMO-1 → LUMO (n → σ) |

Note: These are hypothetical values for illustrative purposes.

Applications and Derivatives of 2,3 Dimethyl 4 Penten 2 Ol in Organic Synthesis

Role as a Synthetic Building Block

2,3-Dimethyl-4-penten-2-ol is a valuable synthetic building block in organic chemistry due to its bifunctional nature. The molecule possesses two key reactive sites: a tertiary alcohol group and a terminal alkene (vinyl group). This unique combination allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. The tertiary alcohol can undergo substitution or elimination reactions, while the carbon-carbon double bond is susceptible to addition reactions and metathesis. Its structural features, including the specific placement of methyl groups, influence its reactivity and stereochemistry in synthetic applications. These functional groups enable its use in constructing complex carbon skeletons and introducing specific functionalities into target molecules, such as in the synthesis of Taxane derivatives and the formation of organometallic complexes.

Participation in Complex Molecular Synthesis

The distinct structure of this compound makes it a key component in the assembly of intricate molecular architectures.

This compound is also utilized as an intermediate in the generation of α-allyltitanium complexes. Organotitanium complexes are important reagents in organic synthesis, valued for their ability to form carbon-carbon bonds with high selectivity. thieme-connect.de The formation of an allyltitanium reagent from this compound typically involves the reaction of the alcohol with a suitable titanium precursor, such as a titanium(IV) halide. This process leads to the formation of a reactive intermediate that can act as a nucleophilic allyl source in subsequent reactions. These α-allyltitanium complexes are then employed in additions to carbonyls and other electrophiles, providing a reliable method for constructing complex organic structures.

Derivatives and Related Compounds

The functional groups of this compound allow for its conversion into various derivatives, expanding its synthetic utility.

The alkene functional group in this compound can be selectively reduced to yield its saturated counterpart, 2,3-Dimethylpentan-2-ol. chemicalbook.comnih.gov This transformation is typically achieved through catalytic hydrogenation. The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The catalyst facilitates the addition of two hydrogen atoms across the double bond, converting the pentenyl moiety into a pentanyl chain while leaving the tertiary alcohol group intact. This reduction provides a straightforward route to the corresponding saturated tertiary alcohol, a compound useful in its own right as a synthetic intermediate or as a reference compound in analytical studies.

Halogenated derivatives of this compound can be prepared through reactions involving either the hydroxyl group or the double bond. The tertiary alcohol can undergo nucleophilic substitution with hydrohalic acids (e.g., HCl, HBr) under appropriate conditions to replace the -OH group with a halogen atom. Alternatively, the carbon-carbon double bond can react with halogens (e.g., Br₂, Cl₂) or hydrogen halides via electrophilic addition. For instance, the addition of HBr across the double bond would be expected to yield a brominated derivative, with the regioselectivity of the addition following Markovnikov's rule. These halogenated compounds serve as versatile intermediates for further synthetic manipulations, such as in the formation of Grignard reagents or in nucleophilic substitution and elimination reactions.

Comparison with Related Pentenol Derivatives in Research

The structural nuances among isomers of dimethylpentenol and methylpentenol play a significant role in their respective applications and research focus within organic synthesis. While sharing the common pentenol framework, the positioning of methyl groups and the carbon-carbon double bond dictates their reactivity, steric hindrance, and suitability as precursors for different target molecules. This section compares this compound with several structurally related pentenol derivatives, highlighting their distinct roles and research interests.

A comparative overview of the key structural and physical properties of these compounds is presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₇H₁₄O | 114.19 | Tertiary alcohol, vinyl group, chiral center at C3 |

| 2,4-Dimethyl-4-penten-2-ol (B25730) | C₇H₁₄O | 114.19 | Tertiary alcohol, isobutenyl group |

| 3,4-Dimethylpentan-2-ol (B15241975) | C₇H₁₆O | 116.20 | Saturated secondary alcohol, two chiral centers (C2, C3) |

| 4-Methyl-4-penten-2-ol (B1580817) | C₆H₁₂O | 100.16 | Secondary alcohol, isobutenyl group, chiral center at C2 |

| 4-Methyl-3-penten-2-ol | C₆H₁₂O | 100.16 | Secondary alcohol, internal double bond, chiral center at C2 |

2,4-Dimethyl-4-penten-2-ol

2,4-Dimethyl-4-penten-2-ol is a tertiary alcohol, similar to this compound, but differs in the placement of one methyl group. This structural variation influences its synthetic applications. Research has shown that 2,4-dimethyl-4-penten-2-ol serves as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), as well as in the pharmaceutical and cosmetic industries. lookchem.com Its synthesis can be achieved through the reaction of 2-methylallylmagnesium chloride with acetone (B3395972). lookchem.com The primary research focus for this compound appears to be as a building block for larger, functional molecules rather than for its own reactivity, in contrast to the stereochemical studies often associated with this compound.

3,4-Dimethylpentan-2-ol

Unlike the other compounds in this comparison, 3,4-dimethylpentan-2-ol is a saturated secondary alcohol, meaning it lacks a carbon-carbon double bond. nih.gov This fundamental difference directs its research applications away from reactions involving the double bond, such as additions or oxidations at that site. Instead, studies involving this alcohol often focus on reactions of the hydroxyl group, such as dehydration. For instance, the dehydration of (2R,3S)-3,4-dimethylpentan-2-ol using phosphorus oxychloride (POCl₃) and pyridine (B92270) is a subject of interest in stereochemical studies to understand the E2 elimination mechanism and the resulting alkene products. stackexchange.com This focus on stereoselective elimination reactions, dictated by the stereocenters at C2 and C3, contrasts with the research on this compound, which often involves the interplay between its chiral center and the adjacent vinyl group.

4-Methyl-4-penten-2-ol